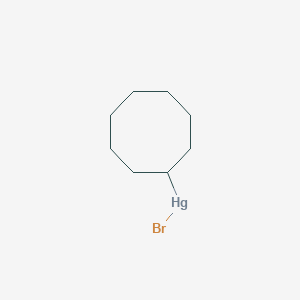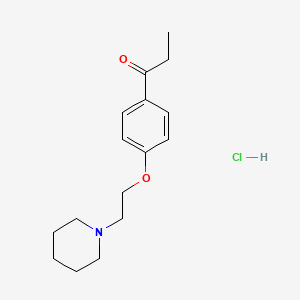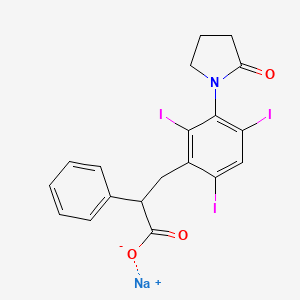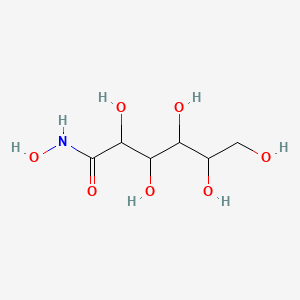
3-(4-Bromo-3-chlorophenyl)-5-butylrhodanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-3-chlorophenyl)-5-butylrhodanine is a synthetic organic compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine and chlorine atoms in the phenyl ring of this compound adds to its unique chemical properties and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-chlorophenyl)-5-butylrhodanine typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with butylrhodanine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromo-3-chlorophenyl)-5-butylrhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The bromine and chlorine atoms in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of halogen atoms with other functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: The compound is being investigated for its antimicrobial and anticancer properties.
Industry: It is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-3-chlorophenyl)-5-butylrhodanine involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, inhibiting their activity. This interaction may occur through covalent bonding or non-covalent interactions such as hydrogen bonding or van der Waals forces. The exact pathways involved depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Bromo-3-chlorophenyl)-5-methylrhodanine
- 3-(4-Bromo-3-chlorophenyl)-5-ethylrhodanine
- 3-(4-Bromo-3-chlorophenyl)-5-propylrhodanine
Uniqueness
3-(4-Bromo-3-chlorophenyl)-5-butylrhodanine is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The combination of bromine and chlorine atoms in the phenyl ring also contributes to its distinct properties compared to other rhodanine derivatives.
Propriétés
Numéro CAS |
23517-56-8 |
|---|---|
Formule moléculaire |
C13H13BrClNOS2 |
Poids moléculaire |
378.7 g/mol |
Nom IUPAC |
3-(4-bromo-3-chlorophenyl)-5-butyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13BrClNOS2/c1-2-3-4-11-12(17)16(13(18)19-11)8-5-6-9(14)10(15)7-8/h5-7,11H,2-4H2,1H3 |
Clé InChI |
JMBQEVHBTYVLJM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



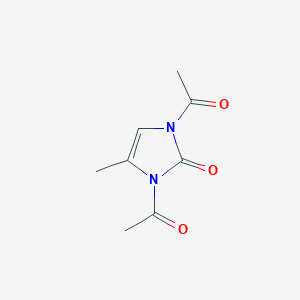

![Spiro[2.4]hepta-1,4,6-triene](/img/structure/B14704570.png)

